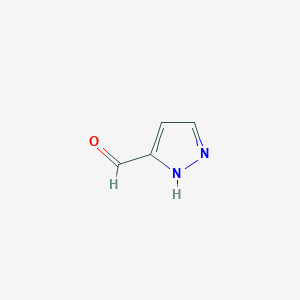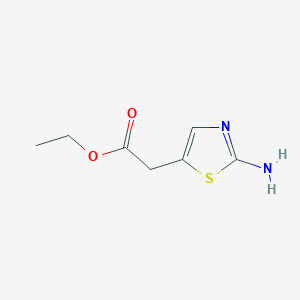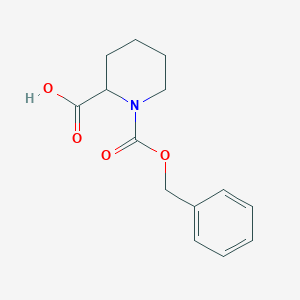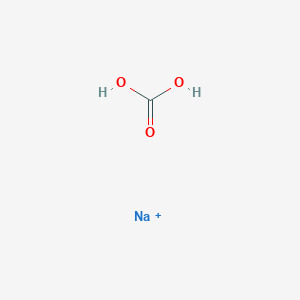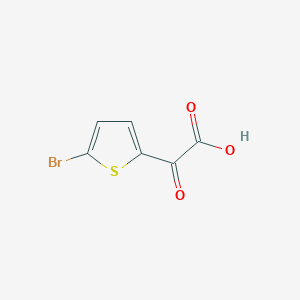
2-(5-溴噻吩-2-基)-2-氧代乙酸
描述
"2-(5-Bromothiophen-2-yl)-2-oxoacetic acid" belongs to a class of thiophene-based derivatives known for their varied chemical activities and structural importance in organic synthesis. These compounds have been synthesized through various methods, including the Suzuki cross-coupling reaction, highlighting their significance in medicinal chemistry and material science due to their unique chemical and physical properties (Rasool et al., 2020).
Synthesis Analysis
The synthesis of thiophene-based derivatives, including those related to "2-(5-Bromothiophen-2-yl)-2-oxoacetic acid," often involves the Suzuki cross-coupling reaction. This method allows for the introduction of various aryl groups into the thiophene ring, leading to a wide range of derivatives with moderate to good yields. The process utilizes 5-bromothiophene-2-carboxylic acid as a precursor, coupled with different arylboronic acids under optimal conditions (Rizwan et al., 2021).
Molecular Structure Analysis
The molecular structure of thiophene derivatives has been characterized using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These studies reveal detailed insights into the electronic and structural features of the compounds, including bond lengths, angles, and molecular conformations. Density functional theory (DFT) calculations further provide a deeper understanding of the electronic properties and reactivity indices of these molecules (Sharma et al., 2022).
Chemical Reactions and Properties
Thiophene-based derivatives undergo various chemical reactions, including bromination, Suzuki cross-coupling, and further functionalization, leading to a wide array of compounds with diverse chemical properties. These reactions are pivotal for modifying the structural framework and introducing functional groups that impart specific properties to the molecules, such as improved spasmolytic activity or enhanced reactivity for further chemical transformations (Geiger et al., 2014).
科学研究应用
合成和生物活性
2-(5-溴噻吩-2-基)-2-氧代乙酸作为各种基于噻吩的衍生物合成中的关键中间体。这些衍生物是通过Suzuki交叉偶联反应合成的,展示了广泛的生物活性。例如,基于噻吩的衍生物表现出显著的解痉效果,一些化合物显示出优秀的解痉活性,其有效浓度值为(Rasool et al., 2020)。此外,这些衍生物的抗菌和抗真菌性质已经得到探索,展示了它们作为抗微生物药剂的潜力。一项关于基于5-溴噻吩的3,4-二氢嘧啶-2-(1H)-(噻)酮的研究揭示了它们有前景的抗菌和抗真菌活性,突显了这些化合物的药物样性质(Sharma et al., 2022)。
结构和电子性质
基于噻吩的衍生物的结构和电子性质对于理解它们的反应性和稳定性至关重要。密度泛函理论(DFT)计算提供了关于这些化合物的电子结构、反应性描述符和非线性光学(NLO)响应的见解。这种计算方法有助于识别在合成衍生物中最具反应性和稳定性的分子,促进设计具有所需性质的化合物(Rizwan et al., 2021)。
抗氧化和抗癌活性
基于噻吩的化合物的抗氧化和抗癌潜力是重要的研究领域。某些衍生物已经合成并评估其抗氧化活性,显示出相当大的抑制能力。这些发现得到了分子对接分析的支持,进一步提供了关于这些化合物与生物靶标之间相互作用的见解,可能导致新的治疗剂的开发(Althagafi, 2022)。
材料科学应用
除了生物活性之外,基于噻吩的衍生物在材料科学中也有应用,特别是在导电聚合物领域。2-卤代噻吩的链生长阳离子聚合,由布朗斯特酸促进,允许制备高度可溶性和导电性聚(烷基硫噻吩)s。这种聚合技术提供了一种多功能方法,用于生产具有潜在电子学和光电学应用的导电材料(Balasubramanian et al., 2014)。
安全和危害
This compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
2-(5-bromothiophen-2-yl)-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO3S/c7-4-2-1-3(11-4)5(8)6(9)10/h1-2H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMOPFHUYOWWOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromothiophen-2-yl)-2-oxoacetic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

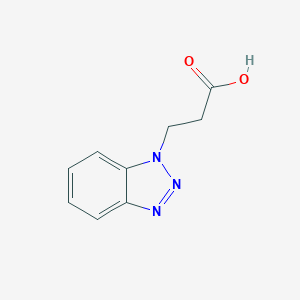
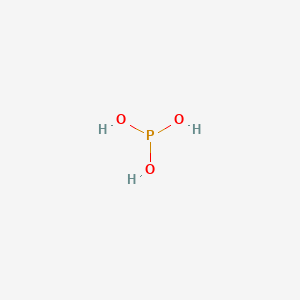
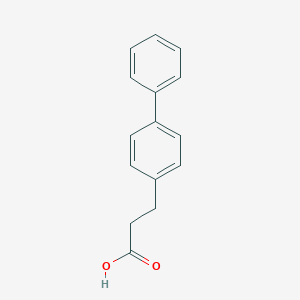
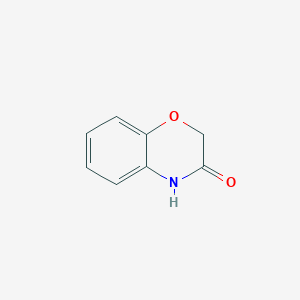
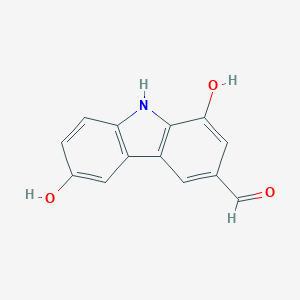
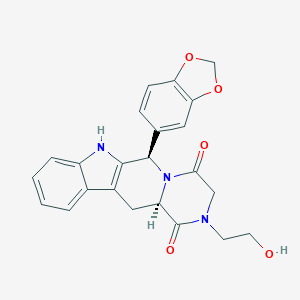
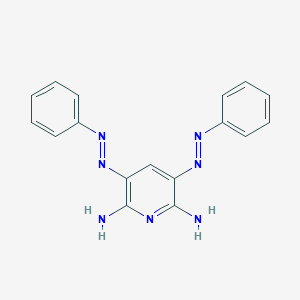

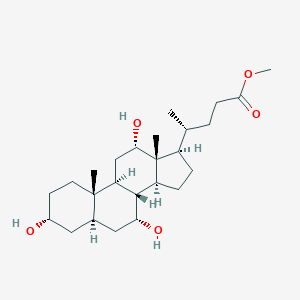
![1-[(Benzyloxy)carbonyl]-2-indolinecarboxylic acid](/img/structure/B31686.png)
